molecular formula C9H6F4O B1417332 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one CAS No. 213594-77-5

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

Cat. No. B1417332
M. Wt: 206.14 g/mol
InChI Key: FWDLSJLKYUHRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a chemical compound with the molecular formula C9H6F4O . It is used in various fields of research and development .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one consists of a trifluoromethyl group (CF3), a fluorophenyl group (C6H4F), and a carbonyl group (C=O), all attached to a three-carbon backbone . The presence of fluorine atoms contributes to the compound’s unique properties.

Scientific Research Applications

Stereocontrolled Synthesis

  • Stereocontrolled Access: A study by Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, in high enantiomeric purity through lipase-mediated kinetic resolution. This method facilitated the conversion into 1,1,1-trifluoro-2,3-epoxypropane and was applied in subsequent reactions as a latent form of the epoxypropane via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).

Chroman Synthesis

  • Cyclisation to Chroman: Houghton, Voyle, and Price (1980) explored the cyclisation of 3-(o-Fluorophenyl)propan-1-ol, a structurally similar compound to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, to chroman. This was achieved either through chromium tricarbonyl complexes or by using the rhodium(III) cation, demonstrating a method for producing chromans from related structures (Houghton, Voyle, & Price, 1980).

Antimicrobial Activity

  • Antimicrobial Compounds Synthesis: Nagamani et al. (2018) synthesized various novel compounds, including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, from a base structure resembling 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. These compounds were evaluated for their antimicrobial activity, highlighting potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Spectroscopic Analysis

  • Vibrational Spectroscopy and Molecular Analysis: Sert et al. (2014) conducted a study on 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, which shares structural elements with 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. They performed experimental and theoretical vibrational spectral analysis, contributing to understanding the molecular structure and properties of similar fluorinated compounds (Sert et al., 2014).

Crystal Structures and Surface Studies

  • Chalcone Derivatives Study: Salian et al. (2018) synthesized and characterized chalcone derivatives, including (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one. They conducted crystal structure analysis and Hirshfeld surface studies, providing insights into the structural and intermolecular interactions of compounds related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (Salian et al., 2018).

Biotransformation Studies

  • Biotransformation of Related Compounds: Schuster et al. (2010) investigated the biotransformation of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) in rabbits, a compound structurally similar to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. This study provided insights into the metabolic pathways and potential environmental impacts of such fluorinated compounds (Schuster, Bertermann, Rusch, & Dekant, 2010).

Molecular and Computational Analysis

  • Molecular Structure and Computational Analysis: Najiya et al. (2014) focused on a compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. They conducted molecular structure, FT-IR, and computational analysis, offering valuable information on the physical and chemical properties of such fluorinated compounds (Najiya et al., 2014).

properties

IUPAC Name

3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDLSJLKYUHRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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